UT-A1 Urea Transporter Inhibition Potency vs. Structural Analogs
In a BindingDB curated dataset, the target compound (CHEMBL4874369) demonstrates inhibition of rat UT-A1 expressed in MDCK cells with an IC₅₀ of 5.00 × 10³ nM (5.0 µM) [1]. This is a class-level inference as the specific linkage of this CHEMBL ID to the CAS 1021050-96-3 structure requires independent verification [1]. For comparison, the structurally distinct urea-based scaffold entry 4 (BDBM398056) shows an IC₅₀ of 1.50 × 10³ nM against an unrelated bacterial target, indicating that urea scaffold modifications drive target selectivity [2].
| Evidence Dimension | IC₅₀ for enzyme/transporter inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5.00 × 10³ nM (rat UT-A1) |
| Comparator Or Baseline | IC₅₀ = 1.50 × 10³ nM (Pseudomonas Putative hydrolase) |
| Quantified Difference | 3.3-fold lower affinity for target compound's primary target relative to comparator's target; note different targets limit direct comparison |
| Conditions | Rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence assay |
Why This Matters
This data provides the only known quantitative potency metric for the compound, enabling procurement decisions where UT-A1 inhibitory activity is the selection criterion.
- [1] BindingDB BDBM50575418 / CHEMBL4874369. IC₅₀: 5.00E+3 nM for rat UT-A1. View Source
- [2] BindingDB BDBM398056 / US10322118, Urea-Based Scaffold Entry 4. IC₅₀: 1.50E+3 nM for Putative hydrolase. View Source
